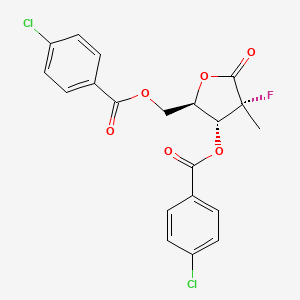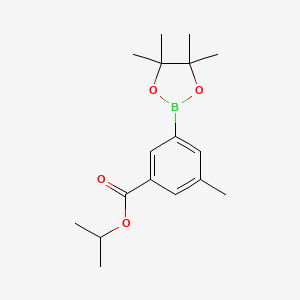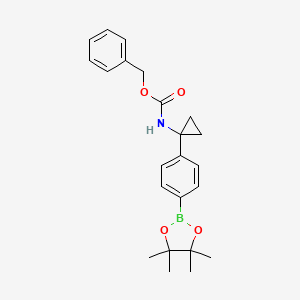![molecular formula C7H5FN2O B596573 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256790-95-0](/img/structure/B596573.png)
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H7FN2. It is also known as 3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7FN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H . This indicates that the molecule consists of a pyrrolopyridine core with a fluorine atom at the 3-position.Physical And Chemical Properties Analysis
The compound has a molecular weight of 174.61 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Biomedical Applications
The compound “3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” belongs to a group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines . These compounds have been described in more than 5500 references (including 2400 patents) to date . They have been used in various biomedical applications due to their structural similarity with the purine bases adenine and guanine .
Neurological and Psychiatric Disorders Treatment
The compound has been identified as a potential treatment or prevention for neurological and psychiatric disorders . This is because it acts as an allosteric modulator of the M4 muscarinic acetylcholine receptors , which are involved in various neurological and psychiatric disorders.
Antimicrobial Applications
Pyrrolopyrazine derivatives, which include “3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one”, have shown antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory Applications
These compounds have also demonstrated anti-inflammatory activities . This suggests that they could be used in the treatment of diseases characterized by inflammation.
Antiviral Applications
Pyrrolopyrazine derivatives have exhibited antiviral activities . This indicates that they could be used in the development of antiviral drugs.
Antifungal Applications
These compounds have shown antifungal activities . This suggests that they could be used in the treatment of fungal infections.
Antioxidant Applications
Pyrrolopyrazine derivatives have demonstrated antioxidant activities . This indicates that they could be used in the prevention of diseases caused by oxidative stress.
Antitumor and Kinase Inhibitory Applications
These compounds have exhibited antitumor activities and kinase inhibitory effects . This suggests that they could be used in the treatment of cancer.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including neuronal signaling in the central nervous system.
Mode of Action
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to conformational changes that modulate the receptor’s activity.
Propiedades
IUPAC Name |
3-fluoro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOHKJUXBQYHHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744802 |
Source


|
| Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256790-95-0 |
Source


|
| Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


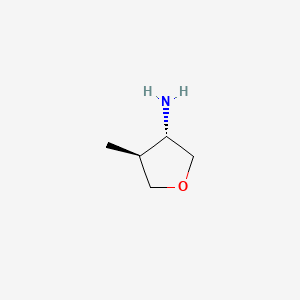
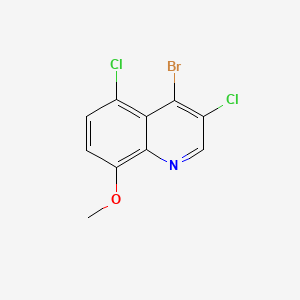
![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)
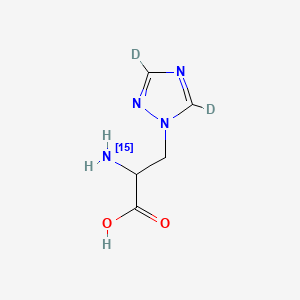


![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)


